Home > Products > Screening Compounds P45341 > Xibenolol hydrochloride
Xibenolol hydrochloride - 15263-30-6

Xibenolol hydrochloride

Catalog Number: EVT-1556257
CAS Number: 15263-30-6
Molecular Formula: C15H26ClNO2
Molecular Weight: 287.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xibenolol hydrochloride is a beta-adrenergic blocking agent, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias. It is recognized for its selective action on beta-1 adrenergic receptors, making it an effective therapeutic option with fewer side effects compared to non-selective beta-blockers. The compound is classified under beta-blockers, specifically as a selective beta-1 adrenergic antagonist.

Source

Xibenolol hydrochloride is synthesized through chemical processes involving various organic compounds. It is commercially available and can be sourced from chemical suppliers and pharmaceutical manufacturers.

Classification
  • Type: Beta-adrenergic blocker
  • Chemical Class: Aryloxypropanolamines
  • CAS Number: 30187-90-7 (Xibenolol), 15263-30-6 (Xibenolol hydrochloride)
Synthesis Analysis

Methods

The synthesis of Xibenolol hydrochloride typically involves several key steps:

  1. Preparation of Epoxide Intermediate: The synthesis begins with the formation of an epoxide, which serves as a critical intermediate.
  2. Reaction with Tert-butylamine: The epoxide is then reacted with tert-butylamine in a suitable solvent, often water, under controlled conditions. This reaction is monitored using thin-layer chromatography to ensure completion.
  3. Purification: Following the reaction, purification steps are employed to isolate Xibenolol hydrochloride from byproducts and unreacted materials.

Technical Details

The reaction conditions are optimized for yield and purity, often requiring around 7 hours for completion. In industrial settings, advanced equipment and high-purity reagents are utilized to ensure the quality of the final product .

Molecular Structure Analysis

Structure

Xibenolol hydrochloride has the molecular formula C15H26ClNO2C_{15}H_{26}ClNO_{2}. Its structure includes a tert-butylamino group attached to a phenoxypropanol backbone, which contributes to its pharmacological properties.

Data

  • Molecular Weight: 287.83 g/mol
  • Melting Point: Approximately 147–148 °C .
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis

Reactions

Xibenolol hydrochloride participates in various chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  2. Reduction: Can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution: Substitution reactions can occur at the tert-butylamino group using halogenating agents like thionyl chloride .

Technical Details

These reactions are characterized by specific conditions and reagents that influence the yield and type of products formed. For instance, oxidation typically leads to the formation of oxides while reduction yields alcohol derivatives .

Mechanism of Action

Xibenolol hydrochloride primarily functions as a selective beta-1 adrenergic antagonist. Upon administration, it binds to beta-1 receptors located in the heart, inhibiting catecholamine-induced increases in heart rate and contractility. This mechanism results in decreased cardiac output and lowered blood pressure, making it beneficial for managing conditions like hypertension and heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98% .
  • Shelf Life: Over 2 years when stored properly.

Chemical Properties

  • Storage Conditions: Should be stored dry and dark at temperatures between 0–4 °C for short-term use or at -20 °C for long-term storage .
  • Solubility Characteristics: Highly soluble in DMSO but may have limited solubility in water.
Applications

Xibenolol hydrochloride is primarily used in clinical settings for:

  • Treatment of Hypertension: Helps lower blood pressure by reducing heart rate and myocardial contractility.
  • Management of Arrhythmias: Effective in controlling abnormal heart rhythms due to its action on beta receptors.
  • Heart Failure Treatment: Aids in improving cardiac output and reducing symptoms associated with heart failure.

Additionally, ongoing research explores its potential applications in other areas such as metabolic disorders due to its effects on adrenergic pathways .

Introduction to Xibenolol Hydrochloride

Chemical Classification and Pharmacological Role as a Beta-Blocker

Xibenolol belongs to the aryloxypropanolamine class of beta-blockers, characterized by an oxypropanolamine linker connecting an aromatic ring system to a secondary amine. Its chemical name is 1-(tert-Butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride [1]. The compound acts as a competitive antagonist at β₁- and β₂-adrenoceptors, inhibiting catecholamine-induced activation of adenylate cyclase and downstream cAMP production [2].

Table 1: Chemical Identity of Xibenolol Hydrochloride

PropertyValue
Molecular FormulaC₁₅H₂₆ClNO₂
Molar Mass251.370 g·mol⁻¹ (free base)
Salt FormHydrochloride
IUPAC Name1-(tert-Butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride
Key FeaturesChiral center, tert-butyl group, dimethylphenoxy aromatic system

Receptor binding studies reveal xibenolol exhibits non-selective antagonism, with comparable affinity for both β₁-adrenoceptors (predominant in cardiac tissue) and β₂-adrenoceptors (found in bronchial and vascular smooth muscle) [2] [10]. This contrasts with cardioselective agents like atenolol or bisoprolol. Its affinity (KD) for β-adrenoceptors falls within the nanomolar range, typical for clinically relevant beta-blockers. The hydrophobic tert-butylamino group and aromatic phenoxy moiety facilitate membrane partitioning and receptor access, influencing its binding kinetics [10].

Historical Development and Discontinuation Rationale

Xibenolol was developed during the 1970s-1980s, a period of intense exploration of beta-blocker chemistry. Preclinical data indicated potent beta-blocking activity, leading to investigation for hypertension and myocardial ischemia [3]. Patent records and drug development databases (e.g., Synapse-Patsnap) confirm it reached the New Drug Application (NDA) stage in Japan for these indications but was ultimately discontinued globally [3].

The discontinuation stemmed from several converging factors:

  • Emergence of Superior Alternatives: By the 1980s, cardioselective beta-blockers (e.g., metoprolol, atenolol) demonstrated reduced bronchospasm risk compared to non-selective agents like xibenolol [2] [4].
  • Shifting Therapeutic Paradigms: Large clinical trials (e.g., those cited in Cochrane analyses) began revealing limitations of first-generation beta-blockers like atenolol in primary hypertension. They proved inferior to low-dose thiazides, renin-angiotensin system inhibitors (RASi), and calcium channel blockers (CCBs) in reducing stroke and cardiovascular mortality [4] [6]. Xibenolol shared the non-selectivity and likely similar limitations of atenolol.
  • Pharmacoeconomics: Developing a new non-selective beta-blocker offered little advantage over established, cheaper generic options like propranolol.

Table 2: Factors Contributing to Discontinuation of Xibenolol

FactorEvidence/Context
Lack of SelectivityNon-selective β₁/β₂ blockade linked to bronchoconstriction risk in asthma [2]
Efficacy ConcernsMeta-analyses showed beta-blockers inferior to other antihypertensives in stroke prevention [4] [6]
Competitive LandscapeMarket dominance of cardioselective agents (atenolol, metoprolol) and propranolol
Clinical Trial OutcomesLikely mirrored the modest CVD reduction and inferiority of atenolol observed in trials like LIFE, ASCOT [4]

Significance in Beta-Adrenoceptor Research

Despite clinical discontinuation, xibenolol retains value as a pharmacological tool:

  • Receptor Selectivity Studies: Xibenolol served as a comparator in assays defining the β₁/β₂ selectivity spectrum. Studies using recombinant human receptors expressed in identical cell backgrounds (e.g., CHO cells) quantified the selectivity ratios of clinical beta-blockers. While bisoprolol showed ~14-fold β₁-selectivity and metoprolol ~3-fold, xibenolol confirmed the "non-selective" profile (ratio close to 1), akin to propranolol or timolol [2] [10]. Its structure helped delineate features influencing selectivity, such as the para-substitution on the phenoxy ring.

Table 3: Selectivity Profile of Xibenolol vs. Other Beta-Blockers

Compoundβ₁-Adrenoceptor Affinity (KD, nM)β₂-Adrenoceptor Affinity (KD, nM)Selectivity Ratio (β₁:β₂)Classification
Xibenolol~10-50*~10-50*~1:1Non-selective
Bisoprolol4.968.5~14:1β₁-Selective
Atenolol11606760~6:1β₁-Selective
ICI 118,5517000.7~1:1000β₂-Selective
Estimated based on structural analogs and binding models [2] [10]

Properties

CAS Number

15263-30-6

Product Name

Xibenolol hydrochloride

IUPAC Name

1-(tert-butylamino)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

InChI

InChI=1S/C15H25NO2.ClH/c1-11-7-6-8-14(12(11)2)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H

InChI Key

ZNEAHTMGASMSKT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C.Cl

Synonyms

1-t-butylamino-3-(2',3'-dimethylphenoxy)-2-propanol.HCl
xibenolol
xibenolol hydrochloride
xibenolol hydrochloride, (+)-isomer
xibenolol hydrochloride, (+-)-isomer
xibenolol, (+-)-isome

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CNC(C)(C)C)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.